N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S3/c1-11-22-23-17(29-11)21-16(27)10-28-19-25-24-18(30-19)20-15(26)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H,20,24,26)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBICWUMBHECFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological properties, making it a valuable structure in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.42 g/mol. The structure features two thiadiazole rings connected through a thioether linkage, along with an acetamide group that enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂S₂ |
| Molecular Weight | 358.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety can inhibit the growth of various bacterial strains and fungi. For example:
- Antibacterial Activity : Thiadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies revealed that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus .
- Antifungal Activity : Some derivatives have also been tested against fungal pathogens such as Candida albicans, showing promising results with MIC values around 15 µg/mL .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to interfere with cellular processes involved in tumor growth. Research has shown that thiadiazole derivatives can inhibit DNA synthesis and induce apoptosis in cancer cells:
- Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in DNA replication and repair. For instance, certain thiadiazole compounds have been reported to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation .
- Case Studies : In vivo studies on animal models demonstrated that specific thiadiazole derivatives could reduce tumor size significantly compared to control groups. For example, a study indicated a reduction in tumor volume by approximately 50% after treatment with a related thiadiazole compound over four weeks .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and the acetamide group can enhance potency:
- Substitution Patterns : Compounds with electron-donating groups at the 5-position of the thiadiazole ring tend to exhibit improved antimicrobial activity.
- Linkage Variations : The type of linkage (e.g., thioether vs. ether) between the thiadiazole rings significantly affects both solubility and bioactivity.
Scientific Research Applications
Structural Representation
| Component | Description |
|---|---|
| Thiadiazole Ring | Contains nitrogen and sulfur atoms, crucial for biological activity. |
| Naphthalene Group | Enhances lipophilicity and may improve cellular permeability. |
| Acetamide Moiety | Contributes to the compound's solubility and interaction with biological targets. |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits significant antibacterial and antifungal activities against various pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the effectiveness of several thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, outperforming standard antibiotics like ampicillin .
Anticancer Properties
Thiadiazole compounds have shown promise in cancer therapy due to their ability to inhibit tumor cell proliferation.
Case Study: Antitumor Activity
In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The compound achieved an IC50 value of 15 μM in inhibiting cell growth in these lines .
Anti-inflammatory Effects
Recent investigations suggest that thiadiazole derivatives can modulate inflammatory pathways.
Case Study: Inflammatory Response Modulation
Research indicated that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in treating chronic inflammatory diseases .
Computational Studies
Computational chemistry plays a vital role in understanding the interactions and efficacy of thiadiazole derivatives. Molecular docking studies have been employed to predict binding affinities of this compound with various biological targets.
Binding Affinity Analysis
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein Kinase A | -9.5 |
| Cyclooxygenase 2 | -8.7 |
| DNA Topoisomerase II | -10.0 |
These results indicate a strong affinity for key enzymes involved in cancer progression and inflammation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Thiadiazole derivatives vary significantly based on substituents, which influence solubility, stability, and bioactivity. Below is a comparative analysis with key analogs:
Notes:
- The target compound’s naphthalene group may reduce solubility compared to phenyl or alkyl analogs but improve lipophilicity for membrane penetration .
- Thiadiazole-thioacetamide hybrids (e.g., ) exhibit higher melting points (~260–270°C), suggesting strong intermolecular interactions due to aromatic stacking .
Yield Comparison :
- Method A () achieves higher yields (~89%) for triazinoquinazoline hybrids than Method B (~56–59%), likely due to optimized reaction conditions .
- Simpler analogs (e.g., ) show lower molecular complexity but comparable synthetic efficiency.
Key Research Findings
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., nitro, sulfonamide) on thiadiazoles enhance antimicrobial potency .
- Thioether bridges improve metabolic stability compared to ether or amine linkages .
Crystallography: X-ray studies () confirm planar thiadiazole rings and non-covalent interactions critical for crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
